molecular formula C10H13BrO2 B8760027 1-Bromo-5-ethyl-2,4-dimethoxybenzene

1-Bromo-5-ethyl-2,4-dimethoxybenzene

Cat. No. B8760027
M. Wt: 245.11 g/mol
InChI Key: KRVGAQWXFXTZLG-UHFFFAOYSA-N
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Patent
US08268835B2

Procedure details

A solution of tetrabutyl ammonium tribromide (15.4 g, 31.8 mmol) in CHCl3 (100 mL) was added to a stirred solution of 4-ethyl resorcinol (4 g, 29 mmol) dissolved in CHCl3 (50 mL). The reaction mixture was stirred for 2 hours and then quenched with 5% solution of sodium thiosulfate (30 mL). The biphasic mixture was stirred for 30 mins and then the layers were separated. The organic layer was washed with 1 N HCl, brine, dried over Na2SO4 and concentrated to yellow oil. The oil was dissolved in DMF (60 mL) and treated with K2CO3 (12.7 g, 92 mmol), followed by methyl iodide (2.9 mL, 46 mmol). The mixture was stirred for 15 hours and then partitioned between H2O and EtOAc. The organic layers were washed with 1 N HCl, brine, dried over Na2SO4 and concentrated to a dark red oil. Purification by flash column chromatography (0% to 10% EtOAc in hexanes) gave the product as a yellow oil (2.8 g, 39%). 1H NMR (400 MHz, CDCl3): δ 1.15 (t, J=7.6 Hz, 3 H), 2.54 (q, J=7.6 Hz, 2 H), 3.83 (s, 3 H), 3.89 (s, 3 H), 6.46 (s, 1 H), 7.26 (s, 1 H).
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
12.7 g
Type
reactant
Reaction Step Two
Quantity
2.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
39%

Identifiers

REACTION_CXSMILES
[Br-:1].[Br-].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.[CH2:55]([C:57]1[CH:63]=[CH:62][C:60](O)=[CH:59][C:58]=1[OH:64])[CH3:56].[C:65]([O-:68])([O-])=O.[K+].[K+].[CH3:71]I>C(Cl)(Cl)Cl>[Br:1][C:62]1[CH:63]=[C:57]([CH2:55][CH3:56])[C:58]([O:64][CH3:71])=[CH:59][C:60]=1[O:68][CH3:65] |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
4 g
Type
reactant
Smiles
C(C)C1=C(C=C(O)C=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
12.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
2.9 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 5% solution of sodium thiosulfate (30 mL)
STIRRING
Type
STIRRING
Details
The biphasic mixture was stirred for 30 mins
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with 1 N HCl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to yellow oil
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in DMF (60 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
partitioned between H2O and EtOAc
WASH
Type
WASH
Details
The organic layers were washed with 1 N HCl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark red oil
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (0% to 10% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)CC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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